molecular formula C14H12BrFO2 B7872421 (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol

(3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol

Cat. No.: B7872421
M. Wt: 311.15 g/mol
InChI Key: UWDVYTZTNSOBBO-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol is a bifunctional aromatic alcohol featuring two distinct substituted phenyl rings. The first ring contains a bromine atom at the meta position (3-bromophenyl), while the second incorporates a fluorine atom at the meta position and a methoxy group at the para position (3-fluoro-4-methoxyphenyl). This combination of electron-withdrawing (Br, F) and electron-donating (OCH₃) substituents imparts unique physicochemical properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

(3-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO2/c1-18-13-6-5-10(8-12(13)16)14(17)9-3-2-4-11(15)7-9/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDVYTZTNSOBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC(=CC=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 3-fluoro-4-methoxybenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Friedel-Crafts Reactions
The compound can serve as an intermediate in Friedel-Crafts alkylation reactions. Studies have demonstrated its effectiveness in generating complex aromatic structures through electrophilic aromatic substitution. For instance, the use of aluminum bromide (AlBr3) in the presence of this compound has been shown to yield various diarylcarbinols, which are valuable precursors in organic synthesis .

Table 1: Yield of Diarylcarbinols from Friedel-Crafts Reactions

Reaction ConditionsProduct Yield (%)
AlBr3 + (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol58
AlBr3 + pyridine50

Medicinal Chemistry

Anticancer Activity
Recent studies have explored the anticancer properties of derivatives related to (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol. Compounds with similar structural motifs have shown promising results against various cancer cell lines, including colon and breast cancer . The mechanism often involves the modulation of specific protein kinases that play crucial roles in cellular proliferation and survival.

Case Study: Anticancer Activity Evaluation
A focused library of compounds based on this structure was synthesized and evaluated for their cytotoxic effects against HCT-116 colon cancer cells. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents.

Research has also focused on the structure-activity relationships (SAR) of compounds related to (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol. These studies aim to identify how variations in substituents affect biological activity, particularly in anti-inflammatory and antibacterial contexts.

Key Findings from SAR Studies
Compounds with electron-withdrawing groups at specific positions on the aromatic rings demonstrated enhanced activity against neutrophil activation and mycobacterial infections . This insight is critical for the development of targeted therapies.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Biological/Industrial Relevance
(3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol C₁₄H₁₁BrFO₂ 317.14 3-Br, 3-F, 4-OCH₃ Likely ketone reduction Potential pharmaceutical intermediate
(3-Bromo-4-methoxyphenyl)methanol C₈H₈BrO₂ 217.06 3-Br, 4-OCH₃ Aldehyde reduction Intermediate in organic synthesis
(3-Fluoro-4-methoxyphenyl)methanol C₈H₈FO₂ 156.14 3-F, 4-OCH₃ NaBH₄ reduction of aldehyde Allosteric modulator of M1 receptors
Cyclohexyl (3-bromophenyl)methanol C₁₃H₁₇BrO 269.18 3-Br, cyclohexyl Unknown Material science applications
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one C₁₆H₁₃BrO 301.19 3-Br, p-tolyl (chalcone) Base-catalyzed condensation Cytotoxic agent (IC₅₀ = 42.22 μg/mL)

Structural and Functional Differences

  • Substituent Effects: The target compound’s dual aromatic rings with Br, F, and OCH₃ substituents enhance its polarity compared to simpler analogs like (3-Bromo-4-methoxyphenyl)methanol. This may improve solubility in polar solvents and influence binding affinity in biological systems . Cyclohexyl (3-bromophenyl)methanol lacks electronegative substituents, increasing hydrophobicity and steric bulk, which could limit its utility in aqueous-phase reactions .
  • Synthetic Accessibility :

    • Chalcone derivatives (e.g., (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one) are synthesized via base-catalyzed condensation, whereas alcohols are typically obtained through reductions. The latter methods are generally higher-yielding and more scalable .

Physicochemical Properties

  • Spectroscopic Data :
    • NMR signals for analogous compounds show distinct peaks:
  • (3-Fluoro-4-methoxyphenyl)methanol: δ 7.15–7.13 (d, J = 11.74 Hz, aromatic H) .
  • (3-Bromophenyl)methanol: MS m/z = 142.10 (M⁺) . The target compound’s NMR and MS profiles would likely combine features of both substituents, with split aromatic signals and a molecular ion peak near m/z 315.
  • Thermodynamic Stability: Quantum chemical calculations for (3-bromophenyl)(cycloheptyl)methanol reveal optimized geometries and van der Waals surface properties, suggesting that the target compound’s stability can be modeled similarly .

Biological Activity

(3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a methoxy group on the phenyl rings. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol
  • Molecular Formula : C14H12BrF O2
  • Molecular Weight : 303.15 g/mol

The presence of both bromine and fluorine atoms, along with a methoxy group, contributes to its reactivity and biological properties.

The biological activity of (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby altering their activity.
  • Receptor Interaction : It has the potential to interact with various receptors, influencing cellular signaling pathways and leading to diverse biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring methoxy and halogen substituents. For instance, compounds with methoxy groups have shown enhanced antiproliferative activities against various cancer cell lines. In a comparative study, it was found that introducing methoxy groups significantly increased the potency of benzo[b]furan derivatives against cancer cells .

CompoundActivityReference
7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan2–4 times greater potency than unsubstituted
(±)-CarbinoxamineAntihistamine with anticancer properties

Antimicrobial Activity

Compounds similar in structure have also been evaluated for their antimicrobial properties. Research indicates that modifications in the structure can enhance antibacterial and antifungal activities. For example, alkaloid derivatives with specific substitutions exhibited significant antimicrobial effects against various strains .

CompoundAntimicrobial ActivityReference
3-(3-hydroxy-4-methoxyphenyl)acrylamideHigher activity than other derivatives
4-chlorophenyl derivativesBroad-spectrum activity

Case Studies

  • Enzyme Inhibition Studies : A study demonstrated that similar compounds could inhibit tubulin polymerization, a crucial process in cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Cell Line Evaluations : In vitro studies using breast cancer cell lines (MDA-MB-231) showed that certain derivatives could induce morphological changes and enhance caspase-3 activity, confirming their potential as apoptosis-inducing agents .

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